2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol
Description
Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS: 324785-29-7) is a pyrrolidine-based compound with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent, and a 4-chlorophenyl ring at the 3-position of the pyrrolidine scaffold. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules, due to its stability and ease of functionalization .
Properties
IUPAC Name |
2-[[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-13-7-5-11(6-8-13)10-22-16-20-19-15(23-16)18-9-12-3-1-2-4-14(12)21/h1-8,21H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFASZKWWQUIDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=C(S2)SCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136775 | |
| Record name | 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329779-42-2 | |
| Record name | 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329779-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[5-[[(4-Fluorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 3-chlorophenylmethyl substituent.
- Properties: Melting point: 109–111°C (vs. LogP: 3.848 (indicating higher hydrophobicity than the target compound due to the methyl linker) .
- Applications : Used in drug discovery for its enhanced lipophilicity, which may improve membrane permeability compared to the target compound .
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Structural Differences : Features a trifluoromethyl group and a methyl substituent at the 4-position, with stereochemical specificity (R,S configuration).
- Properties: Molecular formula: C11H18F3NO3 (vs. C15H20ClNO3 for the target compound). Functional impact: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it more resistant to enzymatic degradation .
- Applications : Valued in medicinal chemistry for fluorinated drug candidates targeting CNS disorders .
Piperidine-Based Analogues
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Structural Differences : Incorporates a methoxycarbonylphenyl group and a dihydropyridine core.
- Applications : Serves as a precursor for ester-functionalized bioactive molecules .
Functional Group and Reactivity Analysis
Biological Activity
2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol is a compound derived from the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8FN3S2
- CAS Number : 299936-22-4
- Melting Point : 149-150 °C
- Boiling Point : 421.3 °C (predicted)
- Density : 1.46 g/cm³ (predicted)
- pKa : 2.44 (predicted)
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-Fluorobenzyl)-1,3,4-thiadiazole | Inhibits Listeria monocytogenes and Escherichia coli | |
| 1,3,4-thiadiazole derivatives | Antibacterial against multiple strains |
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the activation of caspases.
The biological activity of thiadiazoles is attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : Activation of caspases is a common pathway through which these compounds exert their anticancer effects.
- Antiviral Activity : Some studies suggest that certain thiadiazoles may also exhibit antiviral properties against HIV and other viruses by interfering with viral replication mechanisms.
Case Studies
A notable study investigated the synthesis and biological evaluation of a series of thiadiazole derivatives. The findings indicated that modifications on the phenyl ring significantly affected the biological activity:
- Study Findings :
- Compounds with electron-withdrawing groups (like fluorine) showed enhanced activity against cancer cells.
- Structure-activity relationship (SAR) studies revealed that the positioning and nature of substituents on the thiadiazole ring are crucial for optimal biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
